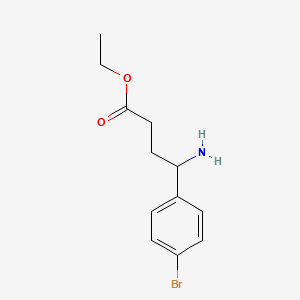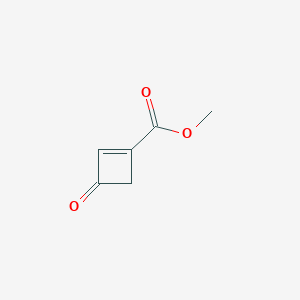
Methyl 3-oxocyclobut-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1
Vorbereitungsmethoden
The synthesis of Methyl 3-oxocyclobut-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the oxidative esterification of ethylene glycol in methanol using Au/ZnO catalysts . This method is effective and promising, with the development of efficient catalysts being crucial for the process. The Au/ZnO-DP catalyst, in particular, has shown superior performance, achieving a high conversion rate and selectivity .
Analyse Chemischer Reaktionen
Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling is one notable reaction, which is widely applied in carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxocyclobut-1-ene-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure makes it valuable for studying various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of Methyl 3-oxocyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its reactive functional groups. Further research is needed to fully elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxocyclobut-1-ene-1-carboxylate can be compared with similar compounds such as Methyl cyclobut-1-ene-1-carboxylate . While both compounds share a similar core structure, this compound has an additional oxo group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where its distinct reactivity is advantageous.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Continued research into its properties and applications will further enhance our understanding and utilization of this compound.
Eigenschaften
Molekularformel |
C6H6O3 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
methyl 3-oxocyclobutene-1-carboxylate |
InChI |
InChI=1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3 |
InChI-Schlüssel |
BDUZBGDDQIZZIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)
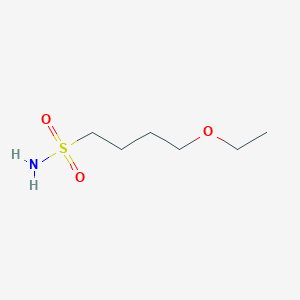
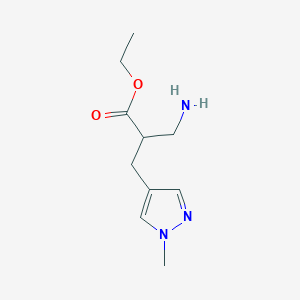
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
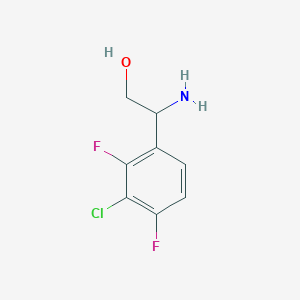
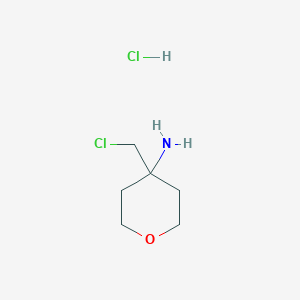
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
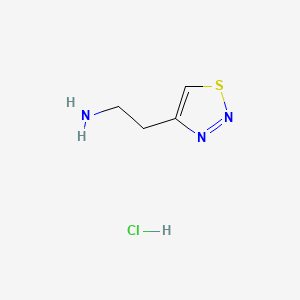
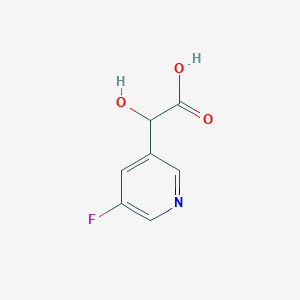
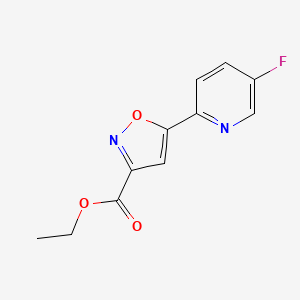
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
